molecular formula C18H13BrN4O2 B2962465 5-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)furan-2-carboxamide CAS No. 923216-01-7

5-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)furan-2-carboxamide

Cat. No.: B2962465
CAS No.: 923216-01-7
M. Wt: 397.232
InChI Key: WUXOCHWVHVPRTB-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)furan-2-carboxamide” belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an imidazole ring fused to a pyridine ring . The imidazole ring is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .

Scientific Research Applications

Antiprotozoal Applications

A study by Ismail et al. (2004) synthesized derivatives related to "5-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)furan-2-carboxamide" and evaluated them as antiprotozoal agents. These compounds demonstrated strong DNA affinities and exhibited potent in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with some compounds achieving cures in a trypanosomal mouse model (Ismail et al., 2004).

Anticancer and Anti-5-lipoxygenase Applications

Rahmouni et al. (2016) developed novel pyrazolopyrimidines derivatives showing promising cytotoxic effects against HCT-116 and MCF-7 cancer cell lines and significant 5-lipoxygenase inhibition activity. The study suggests the potential use of these compounds in cancer therapy and as anti-inflammatory agents (Rahmouni et al., 2016).

Anti-Avian Influenza Virus Activity

Research by Flefel et al. (2012) on derivatives based on "this compound" demonstrated significant anti-avian influenza virus activity, particularly against the H5N1 strain. This study highlights the potential application of these compounds in treating avian influenza (Flefel et al., 2012).

Anti-inflammatory and Antinociceptive Properties

Selvam et al. (2012) explored thiazolopyrimidine derivatives for their antinociceptive and anti-inflammatory properties. The synthesized compounds showed significant activities in experimental models, indicating their potential as pain relievers and anti-inflammatory agents (Selvam et al., 2012).

Antimicrobial Activity

Chambhare et al. (2003) synthesized carboxamide and thienopyrimidinone derivatives showing significant antimicrobial activity against a range of bacterial strains, including Gram-negative and Gram-positive bacteria, as well as antimycobacterial activity against Mycobacterium tuberculosis and M. avium. This underscores the potential of these compounds in developing new antimicrobial agents (Chambhare et al., 2003).

Properties

IUPAC Name

5-bromo-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O2/c1-11-8-9-23-10-14(22-18(23)20-11)12-2-4-13(5-3-12)21-17(24)15-6-7-16(19)25-15/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXOCHWVHVPRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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